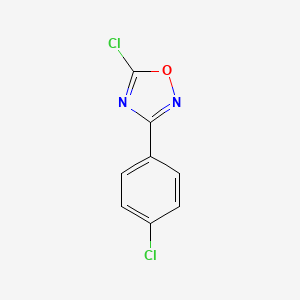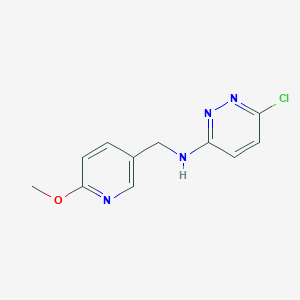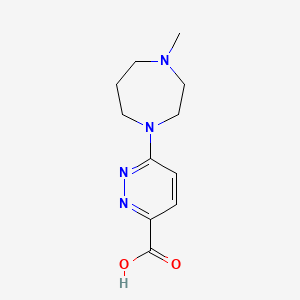
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine is a chemical compound belonging to the pyrimidine family, characterized by its chlorine, isopropyl, and methylsulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine typically involves multiple steps, starting with the chlorination of pyrimidine derivatives. The isopropyl group is introduced through a subsequent alkylation reaction, and the methylsulfonyl group is added via sulfonation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific solvents to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various pyrimidine derivatives with altered functional groups, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being investigated for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
4-Chloro-6-methylpyrimidine: Similar in structure but lacks the isopropyl and methylsulfonyl groups.
2-(Methylsulfonyl)pyrimidine: Lacks the chlorine and isopropyl groups.
6-Isopropyl-2-(methylsulfonyl)pyrimidine: Lacks the chlorine atom.
Uniqueness: 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine stands out due to the presence of both the chlorine and isopropyl groups, which contribute to its unique reactivity and potential applications. This combination of functional groups allows for a broader range of chemical transformations compared to its similar counterparts.
Propriétés
IUPAC Name |
4-chloro-2-methylsulfonyl-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5(2)6-4-7(9)11-8(10-6)14(3,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTGIZDGGKTTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1465391.png)










![1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1465408.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465410.png)
